4-((Methylsulfinyl)oxy)butyl methanesulfonate
Description
Properties
IUPAC Name |
4-methylsulfinyloxybutyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S2/c1-12(7)10-5-3-4-6-11-13(2,8)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRIPDUAMNLLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)OCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((Methylsulfinyl)oxy)butyl methanesulfonate, commonly known as busulfan, is a synthetic alkylating agent with significant antineoplastic properties. Originally synthesized in the 1950s, it remains a critical component in the treatment of various cancers, particularly chronic myeloid leukemia (CML) and myeloproliferative neoplasms (MPN) . This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₄O₅S₂
- Molecular Weight : 230.29 g/mol
- Structure : The compound features a relatively simple structure that facilitates its interaction with biological targets.
Busulfan acts primarily as an alkylating agent. Its mechanism involves the transfer of alkyl groups to nucleophilic sites on DNA, leading to cross-linking and subsequent DNA damage. This disruption inhibits cell division and promotes apoptosis in cancer cells .
Key Points:
- Alkylation : Transfers alkyl groups (CH₃SO₂-) to DNA.
- Cell Cycle Disruption : Primarily affects the G2/M phase of the cell cycle.
- Cytotoxic Effects : Induces cell death in rapidly dividing cancer cells.
Biological Activity
Busulfan exhibits potent antiproliferative activity across various cancer cell lines. The following table summarizes its effectiveness against selected human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Comments |
|---|---|---|
| HT-29 (Colon Carcinoma) | 0.5 | Significant growth inhibition observed |
| M21 (Skin Melanoma) | 0.3 | Effective against drug-resistant variants |
| MCF7 (Breast Carcinoma) | 0.4 | Induces apoptosis independent of estrogen receptors |
Case Studies and Research Findings
-
Antiproliferative Activity :
A study evaluated busulfan's effects on multiple cancer cell lines, demonstrating consistent IC₅₀ values in the nanomolar range. The compound was particularly effective against cell lines resistant to common chemotherapeutics like colchicine and paclitaxel . -
Cell Cycle Analysis :
Research indicated that busulfan treatment leads to significant accumulation of cells in the G2/M phase, suggesting its role in disrupting normal cell cycle progression . -
In Vivo Efficacy :
In chick chorioallantoic membrane assays, busulfan demonstrated robust anti-angiogenic effects and inhibited tumor growth comparably to other established chemotherapeutic agents .
Safety Profile and Side Effects
While busulfan is effective, it is also associated with significant toxicity. Common side effects include:
- Myelosuppression (decreased bone marrow activity)
- Gastrointestinal disturbances
- Risk of secondary malignancies due to DNA damage
Scientific Research Applications
Role in Pharmaceutical Formulations
The primary application of 4-((Methylsulfinyl)oxy)butyl methanesulfonate arises from its identification as an impurity in busulfan formulations. Busulfan is a cytotoxic alkylating agent used extensively in the treatment of chronic myeloid leukemia and other myeloproliferative disorders. However, the presence of impurities like this compound raises significant safety and efficacy concerns regarding the drug's performance and patient outcomes .
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of 1,4-butanediol with methanesulfonyl chloride. This reaction results in the formation of sulfonate esters through alkylation processes, where hydroxyl groups are replaced by methanesulfonate groups. The generalized reaction can be represented as follows:
Biological Mechanisms
While this compound itself is not utilized for direct biological activity, its association with busulfan implicates it in critical biological mechanisms. Busulfan functions as an alkylating agent that transfers alkyl groups to nucleophilic sites on DNA, leading to cross-linking and DNA damage. This mechanism is essential for its efficacy in disrupting cell division and inducing apoptosis in malignant cells .
Implications for Drug Safety
Research into the effects of impurities such as this compound on drug safety continues to be a significant focus. Studies indicate that impurities can alter the pharmacokinetics and pharmacodynamics of drugs, potentially leading to reduced efficacy or increased toxicity. Consequently, understanding the impact of this impurity on busulfan formulations is crucial for optimizing cancer treatment protocols.
Comparative Analysis with Related Compounds
The following table summarizes some compounds that share structural or functional similarities with this compound:
| Compound Name | Structure Characteristics | Notable Uses |
|---|---|---|
| Busulfan | Alkylating agent used in cancer therapy | Treatment of chronic myeloid leukemia |
| 4-((Methylsulfonyloxy)butyl acetate | Acetate derivative with similar functional groups | Potential use in organic synthesis |
| 4-Methylsulfonyloxybutanol | Alcohol variant with sulfonate group | Investigated for detoxifying enzyme induction |
| Sulforaphane | Natural compound with similar sulfur chemistry | Antioxidant properties and cancer prevention |
This comparative analysis highlights the uniqueness of this compound, particularly its specific role as an impurity within busulfan formulations rather than as a standalone therapeutic agent.
Comparison with Similar Compounds
4-[(Methylsulfonyl)oxy]butyl Methanesulfonate
- Structure : Contains a sulfonyl (SO2) group instead of sulfinyl (SO).
- Key Differences :
- Oxidation State : The sulfonyl group is fully oxidized (S⁺⁶), enhancing thermal and hydrolytic stability compared to the sulfinyl (S⁺⁴) .
- Reactivity : The sulfonyl group reduces nucleophilic reactivity, making it less prone to redox reactions but more suitable as a stable leaving group.
- Biological Activity : Sulfonyl derivatives are often used in prodrugs for sustained release, whereas sulfinyl groups may participate in transient redox interactions.
4-(Thiophen-2-yl)butyl Methanesulfonate (MK33)
- Structure : Features a thiophene aromatic ring attached to the butyl chain .
- Key Differences: Aromaticity: The thiophene group enables π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets. Applications: Thiophene derivatives are common in kinase inhibitors, whereas sulfinyloxy compounds may target redox-sensitive pathways.
Benzothiepin-Based Inhibitors (e.g., SC-435)
- Structure : Complex bicyclic benzothiepin core with a mesylate counterion .
- Key Differences :
- Structural Complexity : The polycyclic system improves target specificity (e.g., IC50 ~1.5 nM for SC-435) but complicates synthesis.
- Pharmacokinetics : Larger molecular weight (vs. the simpler butyl chain in the target compound) may slow metabolic clearance.
Lomitapide Mesylate
- Structure : Mesylate salt of a trifluoroethyl-piperidine-biphenylcarboxamide .
- Key Differences :
- Role of Mesylate : Acts solely as a counterion to enhance solubility, unlike the dual functional groups in 4-((Methylsulfinyl)oxy)butyl methanesulfonate.
- Therapeutic Use : Approved for lipid-lowering, highlighting mesylate’s utility in drug formulation.
4-{[4-(Butylamino)benzoyl]oxy}-1-methylpiperidinium Methanesulfonate
- Structure : Combines a benzoyloxy ester and piperidinium moiety .
- Key Differences :
- Reactivity : The ester group is hydrolytically labile, unlike the sulfinyloxy ether, which may resist hydrolysis under physiological conditions.
- Biological Targets : Designed for local anesthesia (e.g., paridocaine analogs), contrasting with alkylating or redox applications of sulfinyl derivatives.
Data Table: Structural and Functional Comparison
| Compound Name | Sulfur Oxidation State | Key Functional Groups | Solubility Profile | Primary Applications |
|---|---|---|---|---|
| This compound | S⁺⁴ (sulfinyl) | Sulfinyloxy, mesylate | Moderate (polar groups) | Alkylating agents, redox probes |
| 4-[(Methylsulfonyl)oxy]butyl methanesulfonate | S⁺⁶ (sulfonyl) | Sulfonyloxy, mesylate | High (stable in solution) | Prodrugs, sustained release |
| 4-(Thiophen-2-yl)butyl methanesulfonate | S⁺⁶ (thiophene S) | Thiophene, mesylate | Low (aromatic lipophilicity) | Kinase inhibitors |
| Lomitapide mesylate | S⁺⁶ (mesylate) | Mesylate counterion | High (salt formulation) | Lipid-lowering therapy |
| SC-435 (benzothiepin inhibitor) | S⁺⁶ (sulfonate) | Benzothiepin, mesylate | Moderate (large structure) | Enzyme inhibition (IC50 ~1.5 nM) |
Research Findings and Implications
- Sulfinyl vs. Sulfonyl : The sulfinyl group in this compound offers intermediate reactivity, balancing stability and redox activity, unlike the inert sulfonyl analogs .
- Biological Interactions : Thiophene-containing analogs (e.g., MK33) show enhanced target binding but poorer solubility, limiting systemic use compared to sulfinyl derivatives .
- Formulation Strategies : Mesylate salts (e.g., lomitapide) prioritize solubility, whereas bifunctional sulfinyl-mesylate compounds may enable dual mechanisms of action .
Q & A
Basic: What are the optimal synthetic conditions for achieving high yield and purity of 4-((Methylsulfinyl)oxy)butyl methanesulfonate?
Answer:
The synthesis of this compound requires careful control of reaction parameters. Key steps include:
- Stepwise Functionalization : Introduce the methanesulfonate group via nucleophilic substitution under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Sulfinyl Group Protection : Protect the methylsulfinyl moiety during esterification to prevent oxidation to sulfone derivatives. Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of sulfinyl (δ ~2.7–3.1 ppm for CH₃S(O)-) and methanesulfonate (δ ~3.9–4.2 ppm for -OSO₂CH₃) groups. DEPT-135 distinguishes primary/secondary carbons .
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the sulfinyl oxygen’s chiral center. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) and detects trace impurities .
Advanced: How does the sulfinyl group influence regioselectivity in nucleophilic substitution reactions involving this compound?
Answer:
The sulfinyl group acts as a directing group due to its electron-withdrawing nature:
- Steric and Electronic Effects : The sulfinyl oxygen’s lone pairs stabilize transition states, favoring substitution at the methanesulfonate site over the sulfinyl-linked butyl chain. Computational studies (DFT) show lower activation energy for reactions at the sulfonate ester .
- Experimental Validation : Compare reactivity with analogs lacking the sulfinyl group (e.g., methylthio derivatives). Kinetic studies (e.g., UV-Vis monitoring of reaction rates) confirm enhanced selectivity .
Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing degradation products?
Answer:
- Multi-Technique Cross-Validation : Combine LC-MS (for molecular weight), IR (for functional groups), and 2D NMR (COSY, HSQC) to assign structures of degradation byproducts (e.g., sulfone or hydrolyzed esters) .
- Stability Profiling : Perform accelerated degradation studies (40–60°C, pH 1–13) to identify labile sites. Use HPLC-PDA to track degradation kinetics and correlate with spectral changes .
Basic: What experimental parameters are essential for designing stability studies under varying pH and temperature?
Answer:
- pH Buffers : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to simulate physiological and extreme conditions. Avoid nucleophilic buffers (e.g., Tris) that may react with sulfonate esters .
- Temperature Gradients : Conduct isothermal studies (25°C, 40°C, 60°C) to calculate Arrhenius activation energy (Eₐ) for hydrolysis. Monitor via HPLC at fixed intervals (0, 7, 14, 30 days) .
- Light Exposure : Assess photolytic stability under ICH Q1B guidelines (UV/visible light) to identify photosensitive moieties .
Advanced: How can computational modeling predict biological target interactions, and what experimental validations are required?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., sulfotransferases) or receptors. Prioritize targets based on sulfonate ester’s electrophilicity and sulfinyl group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å). Validate with SPR (surface plasmon resonance) for binding affinity (KD) and enzymatic assays (IC₅₀ for inhibition) .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites via LC-MSⁿ to confirm computational predictions of metabolic pathways .
Basic: What strategies prevent unwanted oxidation of the methylsulfinyl group during synthesis?
Answer:
- Reducing Agents : Add antioxidants (e.g., BHT) to reaction mixtures to scavenge free radicals .
- Controlled Atmosphere : Conduct reactions under nitrogen/argon to exclude oxygen. Use Schlenk lines for sensitive steps .
- Low-Temperature Quenching : Terminate reactions rapidly at –20°C to halt oxidation. Confirm purity via TLC (Rf comparison with sulfone standards) .
Advanced: How do steric and electronic properties of the butyl chain affect the compound’s biological activity?
Answer:
- Comparative SAR Studies : Synthesize analogs with varying chain lengths (C3–C5) and substituents (e.g., branched vs. linear). Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer) .
- Electronic Effects : Replace the sulfinyl group with sulfonyl or methylthio moieties. Use Hammett σ constants to correlate electronic parameters with bioactivity (e.g., IC₅₀ in enzyme assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
